molecular formula C18H13BrN2O2S B4278023 5-bromo-N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]furan-2-carboxamide

5-bromo-N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]furan-2-carboxamide

Cat. No.: B4278023
M. Wt: 401.3 g/mol
InChI Key: VUDUUPNUDWFZNN-UHFFFAOYSA-N
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Description

5-bromo-N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]furan-2-carboxamide is a complex organic compound that features a bromine atom, a cyano group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thienyl intermediate: This involves the reaction of 2,5-dimethylphenyl with thiophene under specific conditions to form the thienyl intermediate.

    Introduction of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction.

    Bromination: The intermediate is then brominated using bromine or a bromine-containing reagent.

    Formation of the furan ring: The final step involves the formation of the furan ring through a cyclization reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a variety of oxygenated derivatives, while substitution reactions can produce a range of substituted furamides.

Scientific Research Applications

5-bromo-N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2,4-dimethoxybenzaldehyde: Another brominated compound with different functional groups.

    4-bromo-2,5-dimethylaniline: A brominated aniline derivative with similar structural features.

Uniqueness

5-bromo-N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]furan-2-carboxamide is unique due to its combination of a bromine atom, a cyano group, and a furan ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

5-bromo-N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O2S/c1-10-3-4-11(2)12(7-10)14-9-24-18(13(14)8-20)21-17(22)15-5-6-16(19)23-15/h3-7,9H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDUUPNUDWFZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=C2C#N)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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